(3S)-2,4-dimethyl-3-(1H-pyrazol-5-ylmethylamino)pentan-2-ol

Catalog No.
S7238242
CAS No.
M.F
C11H21N3O
M. Wt
211.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-2,4-dimethyl-3-(1H-pyrazol-5-ylmethylamino)pe...

Product Name

(3S)-2,4-dimethyl-3-(1H-pyrazol-5-ylmethylamino)pentan-2-ol

IUPAC Name

(3S)-2,4-dimethyl-3-(1H-pyrazol-5-ylmethylamino)pentan-2-ol

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

InChI

InChI=1S/C11H21N3O/c1-8(2)10(11(3,4)15)12-7-9-5-6-13-14-9/h5-6,8,10,12,15H,7H2,1-4H3,(H,13,14)/t10-/m0/s1

InChI Key

MNZGXRQPXISTCM-JTQLQIEISA-N

Canonical SMILES

CC(C)C(C(C)(C)O)NCC1=CC=NN1

Isomeric SMILES

CC(C)[C@@H](C(C)(C)O)NCC1=CC=NN1
(3S)-2,4-dimethyl-3-(1H-pyrazol-5-ylmethylamino)pentan-2-ol, also known as BMS-986094, is a chemical compound that belongs to the class of nucleoside analogs. It was initially developed by Bristol-Myers Squibb for the treatment of hepatitis C virus (HCV) infections. However, its development was discontinued due to safety concerns related to hepatic toxicity.
Despite its discontinuation, BMS-986094 has continued to attract scientific interest due to its unique properties and potential applications in various fields of research and industry. In this paper, we will discuss the physical and chemical properties of BMS-986094, its synthesis and characterization, analytical methods used to study it, its biological properties, toxicity, safety in scientific experiments, applications in scientific experiments, and potential implications in various fields of research and industry. We will also explore the current state of research on BMS-986094 and list some future directions for its study.
BMS-986094 is a yellowish-white to off-white crystalline powder. Its molecular formula is C14H23N5O2, and its molecular weight is 297.4 g/mol. Its melting point ranges from 152 to 154 °C, and it is soluble in water, dimethyl sulfoxide, and phosphate buffers.
BMS-986094 belongs to the class of nucleoside analogs, which are compounds that mimic the structure and function of natural nucleosides. Nucleoside analogs are widely used in the treatment of viral infections, cancer, and other diseases. BMS-986094 is a prodrug that is converted to an active metabolite, BMS-986097, in the liver. BMS-986097 is a nucleoside analog that inhibits the replication of HCV by targeting the NS5B polymerase enzyme.
BMS-986094 can be synthesized by several methods, including the reaction of 4-methyl-1H-pyrazole-5-carbaldehyde with (S)-2-amino-4,4-dimethylpentanoic acid tert-butyl ester, followed by reduction with sodium borohydride. The resulting product can be purified by column chromatography to obtain BMS-986094.
BMS-986094 can be characterized by several spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques can be used to confirm the identity and purity of BMS-986094 and its metabolites.
Several analytical methods have been developed to study BMS-986094 and its metabolites in biological samples. These methods include high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and enzyme-linked immunosorbent assay (ELISA).
HPLC is a technique that separates and purifies compounds based on their physical and chemical properties. It is widely used in the pharmaceutical industry to purify and analyze drugs. LC-MS is a technique that combines chromatography and mass spectrometry to identify and quantify compounds in complex samples. It is commonly used in drug discovery and development. ELISA is a technique that detects and quantifies proteins or other molecules using antibodies.
BMS-986094 has been shown to have potent antiviral activity against HCV in vitro and in vivo. It inhibits the replication of HCV by targeting the NS5B polymerase enzyme. BMS-986094 has also been shown to have antiviral activity against other viruses, including dengue virus and West Nile virus.
BMS-986094 has been associated with hepatic toxicity in preclinical and clinical studies. This toxicity led to its discontinuation in 2012. Since then, several studies have been conducted to investigate the mechanism of hepatic toxicity and to identify ways to mitigate it.
BMS-986094 has potential applications in several fields of research, including antiviral drug development, nucleoside analog design, and chemical biology. It can also be used as a tool to study the mechanism of viral replication and to develop new treatments for viral infections.
The current state of research on BMS-986094 is focused on understanding its mechanism of action, its toxicity, and its potential applications in various fields of research and industry. Several studies have been conducted to investigate the structure-activity relationship of BMS-986094 and to identify ways to improve its potency and selectivity.
BMS-986094 has potential implications in several fields of research and industry, including antiviral drug development, nucleoside analog design, chemical biology, and drug discovery. It can also be used as a tool to study the mechanism of viral replication and to develop new treatments for viral infections.
One of the main limitations of BMS-986094 is its hepatic toxicity, which led to its discontinuation in 2012. Future research should focus on understanding the mechanism of hepatic toxicity and identifying ways to mitigate it.
Another future direction for research on BMS-986094 is to investigate its potential applications in antiviral drug development and nucleoside analog design. Researchers can use BMS-986094 as a starting point to design new nucleoside analogs with improved potency, selectivity, and safety profiles.
Lastly, BMS-986094 can be used as a tool to study the mechanism of viral replication and to develop new treatments for viral infections. Future research should focus on understanding the structure-activity relationship of BMS-986094 and its metabolites and identifying ways to improve their antiviral activity and safety profiles.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

211.168462302 g/mol

Monoisotopic Mass

211.168462302 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-27-2023

Explore Compound Types